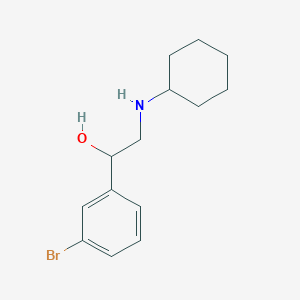
1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol is an organic compound that features a bromophenyl group and a cyclohexylamino group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol typically involves the reaction of 3-bromobenzaldehyde with cyclohexylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) or hydrogen gas are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-bromophenyl)-2-(cyclohexylamino)ethanone.
Reduction: Formation of 1-(phenyl)-2-(cyclohexylamino)ethan-1-ol.
Substitution: Formation of 1-(3-substituted phenyl)-2-(cyclohexylamino)ethan-1-ol derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(cyclohexylamino)ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)-2-(cyclohexylamino)ethan-1-ol: Similar structure with a fluorine atom instead of bromine.
1-(3-Methylphenyl)-2-(cyclohexylamino)ethan-1-ol: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-2-(cyclohexylamino)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H20BrNO |
|---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(cyclohexylamino)ethanol |
InChI |
InChI=1S/C14H20BrNO/c15-12-6-4-5-11(9-12)14(17)10-16-13-7-2-1-3-8-13/h4-6,9,13-14,16-17H,1-3,7-8,10H2 |
InChI Key |
TUCOEHBOAJVRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















